molecular formula C23H21NO2S B11362591 3,6-dimethyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

3,6-dimethyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No.: B11362591
M. Wt: 375.5 g/mol
InChI Key: IGUJPOJQILEBLH-UHFFFAOYSA-N
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Description

3,6-dimethyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide is a synthetic organic compound with a complex structure It features a benzofuran core substituted with dimethyl groups, a thiophene ring, and a carboxamide group linked to a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the benzofuran derivative with an appropriate amine, such as 4-methylphenylamine, under dehydrating conditions using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can occur at the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at the aromatic rings, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Oxidized thiophene derivatives

    Reduction: Reduced amine derivatives

    Substitution: Substituted benzofuran or thiophene derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features might interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or polymers, due to its aromatic and heterocyclic components.

Mechanism of Action

The mechanism of action of 3,6-dimethyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3,6-dimethyl-1-benzofuran-2-carboxamide: Lacks the thiophene and 4-methylphenyl groups.

    N-(4-methylphenyl)-1-benzofuran-2-carboxamide: Lacks the dimethyl and thiophene groups.

    N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide: Lacks the dimethyl and 4-methylphenyl groups.

Uniqueness

3,6-dimethyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide is unique due to the combination of its substituents, which confer specific chemical and physical properties

Properties

Molecular Formula

C23H21NO2S

Molecular Weight

375.5 g/mol

IUPAC Name

3,6-dimethyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H21NO2S/c1-15-6-9-18(10-7-15)24(14-19-5-4-12-27-19)23(25)22-17(3)20-11-8-16(2)13-21(20)26-22/h4-13H,14H2,1-3H3

InChI Key

IGUJPOJQILEBLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=C(C4=C(O3)C=C(C=C4)C)C

Origin of Product

United States

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